molecular formula C25H19Cl2N3O B11058054 1'-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11058054
M. Wt: 448.3 g/mol
InChI Key: WFPVBYJDLCCKPO-UHFFFAOYSA-N
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Description

1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which integrates a beta-carboline and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The beta-carboline intermediate undergoes spirocyclization with an appropriate indole derivative. This step often requires a Lewis acid catalyst such as BF3·OEt2.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the spiro compound with 2,4-dichlorobenzyl chloride in the presence of a base like K2CO3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO4 or CrO3, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to known psychoactive compounds.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. Its structural features suggest it may modulate neurotransmitter systems or inhibit certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: shares similarities with other spiro compounds and beta-carbolines, such as:

Uniqueness

The uniqueness of 1’-(2,4-dichlorobenzyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its combined spiro and beta-carboline structure, which imparts distinct chemical reactivity and potential biological activity not commonly found in other compounds.

Properties

Molecular Formula

C25H19Cl2N3O

Molecular Weight

448.3 g/mol

IUPAC Name

1'-[(2,4-dichlorophenyl)methyl]spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C25H19Cl2N3O/c26-16-10-9-15(20(27)13-16)14-30-22-8-4-2-6-19(22)25(24(30)31)23-18(11-12-28-25)17-5-1-3-7-21(17)29-23/h1-10,13,28-29H,11-12,14H2

InChI Key

WFPVBYJDLCCKPO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl)C5=C1C6=CC=CC=C6N5

Origin of Product

United States

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